1,2,5-Thia(s(iv))diazole, 3,4-dihydro-3,3-dimethyl-
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Overview
Description
1,2,5-Thia(s(iv))diazole, 3,4-dihydro-3,3-dimethyl- is a heterocyclic compound containing sulfur and nitrogen atoms. It is part of the thiadiazole family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science. The molecular formula of this compound is C₄H₈N₂S, and it has a molecular weight of 116.185 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thia(s(iv))diazole, 3,4-dihydro-3,3-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of thiosemicarbazide with α-haloketones, followed by cyclization in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thia(s(iv))diazole, 3,4-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2,5-Thia(s(iv))diazole, 3,4-dihydro-3,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,5-Thia(s(iv))diazole, 3,4-dihydro-3,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family, known for its use in pharmaceuticals and agrochemicals.
1,2,4-Thiadiazole: Similar in structure but with different positioning of nitrogen and sulfur atoms, leading to distinct chemical properties.
1,2,3-Thiadiazole:
Uniqueness
1,2,5-Thia(s(iv))diazole, 3,4-dihydro-3,3-dimethyl- is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24692-45-3 |
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Molecular Formula |
C4H8N2S |
Molecular Weight |
116.19 g/mol |
IUPAC Name |
3,3-dimethyl-1λ4-thia-2,5-diazacyclopenta-1,5-diene |
InChI |
InChI=1S/C4H8N2S/c1-4(2)3-5-7-6-4/h3H2,1-2H3 |
InChI Key |
QZMOJOAMHHXLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=S=N1)C |
Origin of Product |
United States |
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